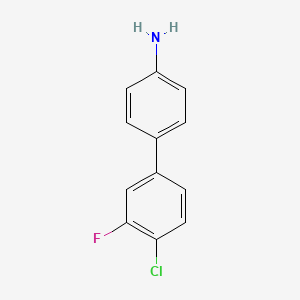

4'-Chloro-3'-fluoro-biphenyl-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-3-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBSNCXBGEYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265348 | |

| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863921-61-3 | |

| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863921-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-3'-fluoro-biphenyl-4-amine: A Key Intermediate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoro-biphenyl-4-amine, with CAS number 863921-61-3, is a halogenated aromatic amine that represents a significant building block in the landscape of modern medicinal chemistry. Its biaryl scaffold, decorated with a specific arrangement of chloro and fluoro substituents, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. These features make it an attractive starting point for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its likely synthesis, expected analytical characterization, and its potential applications in drug discovery, all grounded in established chemical principles.

Molecular and Physicochemical Properties

The fundamental properties of 4'-Chloro-3'-fluoro-biphenyl-4-amine are summarized below. It is important to note that while basic identifiers are well-established, detailed experimental physicochemical data is not widely available in published literature. The data presented is a combination of information from chemical suppliers and computational predictions.

Table 1: Core Identifiers and Chemical Properties

| Property | Value | Source |

| CAS Number | 863921-61-3 | [1] |

| Molecular Formula | C₁₂H₉ClFN | [1] |

| Molecular Weight | 221.66 g/mol | [1] |

| IUPAC Name | 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine | ChemScene |

| SMILES | NC1=CC=C(C2=CC=C(Cl)C(F)=C2)C=C1 | [1] |

| Purity (Typical) | ≥98% | [1] |

| Physical Form | Solid (predicted) | [2] |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 3.7283 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Mechanistic Insights

The construction of the biaryl core of 4'-Chloro-3'-fluoro-biphenyl-4-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of the required building blocks.[3][4][5]

The logical synthetic approach involves the coupling of two key fragments: a substituted aniline derivative and a substituted phenylboronic acid.

Caption: Proposed synthetic workflow for 4'-Chloro-3'-fluoro-biphenyl-4-amine via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for the synthesis of biphenylamines.[6] Optimization of catalyst, ligand, base, and solvent may be required to achieve optimal yield.

Materials:

-

4-Bromoaniline

-

(4-Chloro-3-fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4'-Chloro-3'-fluoro-biphenyl-4-amine.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | 7.50 - 7.20 (m) | Aromatic protons on the chloro-fluoro-phenyl ring. |

| 7.20 - 6.80 (m) | Aromatic protons on the amino-phenyl ring. | |

| ~3.8 (br s) | Amine (-NH₂) protons. | |

| ¹³C NMR | 160 - 110 | Aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. |

Table 4: Predicted IR and MS Data

| Technique | Expected Peaks |

| IR Spectroscopy | 3500-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (C=C aromatic stretch), 1300-1200 cm⁻¹ (C-N stretch), 1100-1000 cm⁻¹ (C-F stretch), 800-700 cm⁻¹ (C-Cl stretch). |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 221, with a characteristic M+2 isotope peak for the chlorine atom (³⁷Cl) at approximately one-third the intensity of the M⁺ peak (³⁵Cl). |

Applications in Drug Discovery

The 4'-Chloro-3'-fluoro-biphenyl-4-amine scaffold is of significant interest to medicinal chemists. The presence and positioning of the halogen atoms can profoundly influence a molecule's biological activity.[10]

-

Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the amine group, affecting its ionization state at physiological pH. Both chlorine and fluorine increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[10]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Binding Interactions: The halogen atoms can participate in specific interactions with protein targets, such as halogen bonding, which can enhance binding affinity and selectivity.

While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, this scaffold is a key component in the synthesis of various kinase inhibitors and other targeted therapies. For instance, the structurally related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the anticancer drug Lapatinib.[11] It is highly probable that 4'-Chloro-3'-fluoro-biphenyl-4-amine is utilized in proprietary drug discovery programs aimed at developing novel therapeutics for oncology, inflammatory diseases, and other conditions.

Safety and Handling

As a halogenated aromatic amine, 4'-Chloro-3'-fluoro-biphenyl-4-amine should be handled with care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from the functional groups present.[12][13][14][15]

General Hazards:

-

Toxicity: Aromatic amines are known to be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][15] Some aromatic amines are known or suspected carcinogens.[13][14]

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[13]

-

Environmental Hazards: Halogenated organic compounds should be disposed of responsibly to prevent environmental contamination.

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4'-Chloro-3'-fluoro-biphenyl-4-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a strategic advantage for the synthesis of novel bioactive molecules with tailored pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and safe handling. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of such precisely functionalized building blocks is set to increase, making a thorough understanding of their properties and chemistry essential for the modern research scientist.

References

- ChemScene. 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine. [URL: https://www.chemscene.com/products/4-Chloro-3-fluoro-1-1-biphenyl-4-amine-863921-61-3.html]

- Sigma-Aldrich. 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh99c0378b]

- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00059]

- University of California, Riverside, Environmental Health & Safety. Appendix I - Hazards Of Functional Groups. [URL: https://ehs.ucr.edu/laboratory/chemical-hygiene-plan/appendices#appendix_i_-_hazards_of_functional_groups]

- BenchChem. Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)aniline: A Technical Guide. [URL: https://www.benchchem.com/product/B879204]

- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [URL: https://www.researchgate.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [URL: not available]

- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [URL: https://pubs.acs.org/doi/full/10.1021/acs.chas.3c00059]

- Google Patents. Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). [URL: https://patents.google.

- BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. [URL: https://www.benchchem.com/product/B1115206]

- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]

- ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745484eba797d75723b7e]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Indian Patents. 4'-chloro-3'-(4ethoxybenzyl)biphenyl compound or stereoisomers thereof. [URL: https://indianpatents.org.in/patent/search/grant/264629-process-for-the-preparation-of-4-chloro-3-4-ethoxybenzyl-phenyl-2s-3r-4r-5s-6r-2-6-hydroxymethyl-tetrahydro-2h-pyran-3-4-5-triol-a-c-aryl-glucoside-compound-of-formula-i-as-an-inhibitor-of-sodium-dependent-glucose-transporters]

- Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. [URL: https://patents.google.

- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]

- PubChem. 4-Chloro-3-fluoroaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736511]

- BLDpharm. 863921-61-3|4'-Chloro-3'-fluoro-biphenyl-4-amine. [URL: https://www.bldpharm.com/products/863921-61-3.html]

- SpectraBase. 4'-Chloro-3-methylbiphenyl. [URL: https://spectrabase.com/spectrum/Hxl1OcaXQZa]

- ChemSrc. 4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine. [URL: https://www.chemsrc.com/en/cas/1214348-73-0_1208947.html]

- BenchChem. A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. [URL: https://www.benchchem.com/product/B1115194]

- Sigma-Aldrich. 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/516390]

- Justia Patents. Process for the preparation of aromatic fluoro compounds. [URL: https://patents.justia.

- Academia.edu. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [URL: https://www.academia.edu/44122394/Theoretical_structural_analysis_of_3_CHLORO_4_FLUORO_ANILINE]

- RSC Publishing. Synthesis of 4′-deoxy-4′-fluoro neamine and 4′-deoxy-4′-fluoro 4′-epi neamine. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00072b]

- European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. [URL: https://data.epo.org/publication-server/document?

- Patsnap. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. [URL: https://www.patsnap.

- ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [URL: https://www.researchgate.net/publication/375276336_Optimization_of_the_synthesis_process_for_3-chloro-4-fluoroaniline]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine | 577954-86-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 10. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine: A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, a synthetic aromatic compound that has garnered significant interest within the medicinal chemistry and drug development communities. Its unique structural and electronic properties make it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This document will delve into the compound's chemical architecture, a robust synthetic pathway, detailed analytical characterization, and its applications in the discovery of novel therapeutic agents, providing researchers and drug development professionals with a foundational resource for its effective utilization.

Physicochemical and Structural Characteristics

4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine is a biaryl amine with the chemical formula C₁₂H₉ClFN and a molecular weight of 221.66 g/mol .[1] The molecule's core is a biphenyl system, which provides a rigid and planar scaffold, a common feature in many biologically active compounds. The strategic placement of the chloro and fluoro substituents on one phenyl ring, and an amine group on the other, imparts a unique combination of lipophilicity, polarity, and hydrogen bonding potential. These features are critical for its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 863921-61-3 | [1] |

| Molecular Formula | C₁₂H₉ClFN | [1] |

| Molecular Weight | 221.66 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP | 3.7283 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its high tolerance of functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[3]

The causality behind this experimental choice lies in the robustness and high-yield nature of the Suzuki coupling for creating carbon-carbon bonds between sp²-hybridized carbon atoms, which is precisely the bond that forms the biphenyl linkage. The use of a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol:

Materials:

-

4-bromoaniline

-

(4-chloro-3-fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine as a solid.

Caption: Synthetic workflow for 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine must be rigorously confirmed through a combination of spectroscopic techniques. This multi-faceted analytical approach provides a self-validating system, ensuring the structural integrity of the compound for its use in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[4]

1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the aniline ring will appear as two doublets in the upfield region, characteristic of a para-substituted aromatic ring. The protons on the chloro-fluoro-substituted ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling.

13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic large coupling constants (JC-F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[4] The IR spectrum of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine is expected to exhibit characteristic absorption bands:

-

N-H stretching: A pair of medium intensity bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-N stretching: A band in the region of 1350-1250 cm⁻¹.

-

C-Cl stretching: A strong band in the region of 800-600 cm⁻¹.

-

C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C stretching: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] For 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, the mass spectrum will show a molecular ion peak (M⁺) at m/z 221. A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak will confirm the presence of a single chlorine atom.

Caption: Workflow for the analytical characterization of the target compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted biphenyls are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets with high affinity. The 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine scaffold is particularly prominent in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The rationale for using this scaffold in kinase inhibitor design is multi-fold:

-

ATP-Mimicry: The biphenylamine core can mimic the adenine region of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.

-

Modulation of Physicochemical Properties: The chloro and fluoro substituents can be used to fine-tune the compound's solubility, lipophilicity, and metabolic stability. The fluorine atom, in particular, can enhance binding affinity through favorable interactions with the protein target and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[5]

-

Vector for Further Functionalization: The amine group serves as a key handle for introducing additional chemical moieties that can interact with specific regions of the kinase, leading to increased potency and selectivity.

Derivatives of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine have shown inhibitory activity against a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Src Family Kinases

The inhibition of these kinases can disrupt signaling pathways that are critical for tumor growth, angiogenesis, and metastasis.[6] For example, the RAS/RAF/MEK/ERK signaling cascade is a key pathway that is often hyperactivated in cancer.[7] Inhibitors that target kinases within this pathway can block downstream signaling and induce apoptosis in cancer cells.

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Assay

To assess the inhibitory potential of derivatives of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a commonly used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of the test compound (e.g., a derivative of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine) in DMSO and create a serial dilution.

-

Prepare a solution of the target kinase in kinase buffer.

-

Prepare a solution of the kinase substrate and ATP in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the test compound or DMSO (control) to the wells.

-

Add 2 µL of the kinase solution to all wells.

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.

-

Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

-

Stop the reaction and measure ADP formation by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as a warning for acute toxicity (oral), skin irritation, serious eye irritation, and specific target organ toxicity (single exposure, respiratory system irritation).[9]

Conclusion

4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine represents a strategically important building block in the field of drug discovery. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The structural and electronic features of this compound make it an ideal scaffold for the development of potent and selective kinase inhibitors. The in-depth understanding of its synthesis, characterization, and application, as outlined in this guide, provides a solid foundation for researchers and scientists to leverage this valuable chemical entity in the pursuit of novel therapeutics.

References

-

RSC. (n.d.). Supplementary Data. Royal Society of Chemistry. Retrieved from [Link]

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. Retrieved from [Link]

-

ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis of new Schiff's Bases via Suzuki coupling reaction. Mesopotamian Journal of Physical Science, 2(1), 1-10. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Chloro-3-methylbiphenyl. Retrieved from [Link]

-

protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

-

ORBi. (n.d.). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Retrieved from [Link]

-

SpringerLink. (n.d.). Biological Properties of Selected Fluorine-Containing Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

-

Scilit. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]

-

NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Retrieved from [Link]

-

PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

-

MDPI. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chimia.ch [chimia.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldwide.promega.com [worldwide.promega.com]

- 9. 863921-61-3|4'-Chloro-3'-fluoro-biphenyl-4-amine|BLD Pharm [bldpharm.com]

The Strategic Incorporation of Fluorine in Biphenyl Amines: A Technical Guide for Medicinal Chemists

Introduction: The Unique Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile.[1][2][3][4] Its unique electronic and steric properties can profoundly influence a compound's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2][3][4] Among the various molecular scaffolds in drug discovery, the biphenyl amine framework is a versatile and privileged structure, frequently appearing in medicinally active compounds.[5][6] This guide provides an in-depth exploration of the medicinal chemistry applications of fluorinated biphenyl amines, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.

The Biphenyl Amine Scaffold: A Foundation for Diverse Biological Activity

The biphenyl core, characterized by its rigidity and chemical stability, serves as an excellent scaffold for constructing molecules with diverse pharmacological activities.[7] The inherent neutrality of the biphenyl structure necessitates the introduction of functional groups, such as amines, to impart biological activity.[6] Biphenyl derivatives have been successfully developed as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents, as well as receptor antagonists.[8] The ability to systematically modify the substituents on both phenyl rings and the amine functionality allows for the precise tuning of a compound's properties to achieve desired therapeutic effects.[8]

Strategic Fluorination: Enhancing the Druggability of Biphenyl Amines

The judicious placement of fluorine atoms on the biphenyl amine scaffold can overcome many common challenges in drug development, particularly concerning metabolic stability and pharmacokinetic properties.[1][9][10]

Blocking Metabolic "Soft Spots"

One of the most frequent applications of fluorination is to block metabolically labile sites susceptible to cytochrome P450 (CYP) oxidation.[1][11] By replacing a hydrogen atom with a fluorine atom at a position prone to hydroxylation, the metabolic half-life of a compound can be significantly extended.[11][12] This is due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[10][13] For instance, fluorination at the 4'-position of a biphenyl system has been shown to render the drug inactive to oxidative transformation.[11]

Modulating Physicochemical Properties

Fluorine's high electronegativity can also be leveraged to modulate the physicochemical properties of biphenyl amines.[2][11]

-

Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability.[1]

-

Basicity (pKa): Fluorination near an amine group can lower its pKa, influencing its ionization state at physiological pH. This can impact receptor binding and solubility.[14]

Synthesis of Fluorinated Biphenyl Amines: The Power of Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of fluorinated biphenyl derivatives.[7][12] This palladium-catalyzed reaction provides a versatile and efficient method for forming the carbon-carbon bond between two aryl rings, one of which is functionalized with fluorine.[7]

General Synthetic Workflow

The synthesis typically involves the coupling of a fluorinated aryl boronic acid with an amino-functionalized aryl halide.

Caption: General workflow for the synthesis of fluorinated biphenyl amines via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the amino-functionalized aryl halide (1.0 eq), the fluorinated aryl boronic acid (1.2 eq), and a suitable base such as potassium phosphate (K3PO4, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) and water.

-

Catalyst Addition: Introduce the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), at a catalytic loading of 2-5 mol%.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl amine.

Case Study: Fluorinated Biphenyl Amines as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A compelling example of the successful application of fluorinated biphenyl amines is in the development of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[13][15]

The Challenge: Poor Metabolic Stability and Cytotoxicity

Initial lead compounds, such as JK-4b, demonstrated excellent potency against wild-type HIV-1 but suffered from poor metabolic stability in human liver microsomes and significant cytotoxicity.[13][15]

The Solution: Strategic Fluorination

By introducing fluorine into the biphenyl ring of the lead compound, researchers were able to develop a novel series of fluorine-substituted NH2-biphenyl-diarylpyrimidines with significantly improved properties.[13][15]

Table 1: Comparison of a Non-fluorinated and a Fluorinated Biphenyl Amine NNRTI

| Compound | EC50 (WT HIV-1) | CC50 | Selectivity Index (SI) | Metabolic Half-life (t1/2) in HLM |

| JK-4b (Non-fluorinated) | 1.0 nmol/L | 2.08 µmol/L | 2059 | 14.6 min |

| 5t (Fluorinated) | 1.8 nmol/L | 117 µmol/L | 66,443 | 74.52 min |

Data sourced from: Development of fluorine-substituted NH2- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.[15]

The fluorinated analog, compound 5t, exhibited a 32-fold increase in selectivity and a nearly 5-fold improvement in metabolic stability compared to the non-fluorinated parent compound.[15] Furthermore, it showed no significant in vitro inhibition of CYP enzymes or hERG, indicating a better safety profile.[13][15]

Structure-Activity Relationships (SAR) of Fluorinated Biphenyl Amines

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of fluorinated biphenyl amines.[16][17]

Caption: Key structural elements influencing the pharmacological profile of fluorinated biphenyl amines.

-

Position of Fluorine: The position of the fluorine atom on the biphenyl ring is critical. As seen in metabolic stability studies, fluorination at a metabolically active site can dramatically improve the compound's half-life.[11][12] However, the position can also influence binding affinity to the target protein.[11]

-

Substituents on the Amine: Modifications to the amine group can impact hydrogen bonding interactions with the target protein, thereby affecting potency and selectivity.

-

Other Substituents on the Biphenyl Rings: The addition of other functional groups, such as cyano or trifluoromethyl groups, can further enhance potency and modulate pharmacokinetic properties.[13]

Applications in Neurodegenerative Diseases

The unique properties of fluorinated compounds make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[18][19][20] The ability of fluorine to enhance metabolic stability and facilitate blood-brain barrier permeability is particularly advantageous for CNS-acting drugs.[19][21] Fluorinated biphenyl amines are being investigated as potential inhibitors of amyloid-beta peptide aggregation, a key pathological hallmark of Alzheimer's disease.[20]

Conclusion and Future Directions

The strategic incorporation of fluorine into the biphenyl amine scaffold represents a powerful and versatile approach in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can effectively address common challenges related to metabolic stability, pharmacokinetics, and target engagement. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the development of novel and improved fluorinated biphenyl amine-based therapeutics is poised for significant advancement.

References

-

Hampton, D., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]

-

Deng, Q., et al. (2023). Development of fluorine-substituted NH2- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Lirias - KU Leuven. Available at: [Link]

-

Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Murphy, C. D. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.

-

Unknown Author. (n.d.). Synthesis of fluorinated biphenyls. ResearchGate. Available at: [Link]

-

Gaye, B., & Adejare, A. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design. Available at: [Link]

-

Deng, Q., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Available at: [Link]

-

Unknown Author. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. Available at: [Link]

-

Al-Mokadem, A. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future medicinal chemistry. Available at: [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

-

Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design. Available at: [Link]

-

Dabur, M., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. MDPI. Available at: [Link]

- Unknown Author. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Source Not Available.

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Unknown Author. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Unknown Author. (n.d.). Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. researchgate.net [researchgate.net]

- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 13. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. Development of fluorine-substituted NH< /sub>2< //sub>- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability [lirias.kuleuven.be]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? [mdpi.com]

- 21. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Chloro-3'-fluoro-biphenyl-4-amine solubility in DMSO and ethanol

An In-depth Technical Guide to the Solubility of 4'-Chloro-3'-fluoro-biphenyl-4-amine in DMSO and Ethanol

Foreword: Navigating the Crucial Parameter of Solubility

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a foundational parameter that dictates its utility, formulation, and ultimate biological efficacy. An otherwise potent molecule is of little value if it cannot be effectively dissolved and delivered. This guide provides a deep dive into the solubility characteristics of 4'-Chloro-3'-fluoro-biphenyl-4-amine, a substituted biphenylamine scaffold of interest, within two of the most ubiquitous solvents in the laboratory: dimethyl sulfoxide (DMSO) and ethanol.

This document moves beyond a simple recitation of data. It is structured to provide a comprehensive understanding of the why behind the solubility behavior—the interplay of molecular structure, solvent properties, and intermolecular forces. We will explore the theoretical underpinnings of solubility, provide robust, field-tested protocols for its experimental determination, and discuss the critical factors that ensure data integrity. This guide is intended for the hands-on researcher, scientist, and drug development professional who requires not just a number, but a thorough and actionable understanding of their compound's behavior in solution.

Molecular Profile of 4'-Chloro-3'-fluoro-biphenyl-4-amine and its Solvents

A molecule's solubility is fundamentally governed by its structure and its interactions with the surrounding solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept.[1][2]

Analysis of the Solute: 4'-Chloro-3'-fluoro-biphenyl-4-amine

The structure of 4'-Chloro-3'-fluoro-biphenyl-4-amine (Molecular Formula: C₁₂H₉ClFN, Molecular Weight: 221.66 g/mol ) presents several key features that influence its solubility.[3]

-

Biphenyl Core: The dual phenyl-ring system is inherently non-polar and hydrophobic, favoring interactions through van der Waals forces.[2] This large non-polar surface area will be a primary determinant of its solubility profile.

-

Amine Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This group significantly influences the molecule's ability to interact with protic solvents.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, introducing polarity into the phenyl rings and creating dipole moments.[4] However, they also increase the molecular weight and surface area, which can impact solubility.

The computed LogP (a measure of lipophilicity) of approximately 3.73 suggests a preference for non-polar environments.[3]

Profile of the Solvents: A Tale of Two Polars

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[5][6] Its key characteristics include:

-

Polarity: The strong sulfoxide bond (S=O) creates a significant dipole moment, making it an excellent solvent for many polar compounds.[7]

-

Aprotic Nature: It lacks acidic protons and cannot act as a hydrogen bond donor.[7] It can, however, act as a hydrogen bond acceptor.

-

Versatility: DMSO is renowned for its ability to dissolve both polar and non-polar compounds, earning it the moniker of a "universal solvent" in many drug discovery contexts.[5][8] This versatility stems from its combination of a polar sulfinyl group and non-polar methyl groups.[7]

Ethanol (EtOH): Ethanol is a polar, protic solvent.[9][10]

-

Polarity: The hydroxyl (-OH) group makes the molecule polar.[11]

-

Protic Nature: The hydroxyl proton allows ethanol to act as both a hydrogen bond donor and acceptor, a critical feature for its solvent properties.[12][13]

-

Versatility: It can dissolve a wide range of substances by engaging in hydrogen bonding with polar solutes and through van der Waals interactions with non-polar moieties.[10]

Theoretical Solubility Assessment

In DMSO: The strong polar nature of DMSO will effectively interact with the polar regions of 4'-Chloro-3'-fluoro-biphenyl-4-amine, particularly the amine group and the dipoles created by the halogens. The non-polar methyl groups of DMSO can also interact favorably with the hydrophobic biphenyl core. Given DMSO's exceptional ability to solvate a wide range of organic molecules, it is anticipated that 4'-Chloro-3'-fluoro-biphenyl-4-amine will exhibit high solubility in DMSO.[8][14] This makes DMSO an ideal solvent for preparing high-concentration stock solutions for screening and in vitro assays.[5][15]

In Ethanol: Ethanol's ability to act as both a hydrogen bond donor and acceptor will allow for strong interactions with the solute's amine group.[12] However, the large, non-polar biphenyl structure may limit the overall solubility compared to DMSO. The principle of "like dissolves like" suggests that while there will be favorable polar interactions, the energy required to disrupt the crystal lattice of the solid solute and to create a cavity in the highly hydrogen-bonded ethanol network may be significant. Therefore, 4'-Chloro-3'-fluoro-biphenyl-4-amine is expected to be moderately to sparingly soluble in ethanol.

Quantitative Solubility Data

As of the latest literature review, specific quantitative experimental solubility data for 4'-Chloro-3'-fluoro-biphenyl-4-amine in DMSO and ethanol is not widely available in the public domain. The determination of this value requires empirical testing. The table below is presented as a template for reporting such experimentally determined data.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |

| DMSO | 25 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | |

| Ethanol | 25 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | |

| User-defined conditions |

Experimental Protocols for Solubility Determination

To ensure scientific rigor, the equilibrium solubility should be determined using a validated method. The shake-flask method is the gold standard for this purpose.[16][17] For higher throughput needs, a kinetic solubility assay can be employed, though it's important to recognize this measures apparent solubility under specific non-equilibrium conditions.[18]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol establishes the thermodynamic equilibrium solubility, providing the most accurate and reliable measurement.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the clarified supernatant is then quantified.[16]

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of 4'-Chloro-3'-fluoro-biphenyl-4-amine (e.g., ~5-10 mg) into a clear glass vial with a screw cap. The key is to have visible undissolved solid at the end of the experiment.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL of anhydrous DMSO or absolute ethanol) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for 24 to 72 hours.[16] This extended time is critical to ensure the system reaches thermodynamic equilibrium. A 24-hour time point is common, but longer times may be needed for poorly soluble or slowly dissolving compounds.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle.

-

To remove all undissolved solid, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.[15]

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE).[16] Self-Validation Check: Pre-rinse the filter with a small amount of the solution to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent compatible with the analytical method. A large dilution factor will likely be required, especially for the DMSO sample.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A standard calibration curve must be generated using solutions of the compound at known concentrations to ensure accurate quantification.[16]

-

-

Calculation:

-

Back-calculate the original concentration in the undissolved filtrate using the dilution factor.

-

Report the final solubility in mg/mL and mM.

-

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is suitable for early-stage discovery when compound availability is limited and rapid assessment is needed. It measures the solubility of a compound when added from a DMSO stock solution into an aqueous or alcoholic medium, which can lead to supersaturation and precipitation over time.

Principle: A concentrated DMSO stock of the test compound is added to the solvent of interest (in this case, ethanol). The formation of a precipitate is detected by light scattering (nephelometry) or by separating the precipitate and measuring the remaining dissolved compound via UV spectroscopy.[18]

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 4'-Chloro-3'-fluoro-biphenyl-4-amine in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.[18]

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to multiple wells.

-

Using a multichannel pipette, add the test solvent (ethanol) to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., ≤5%) to minimize its co-solvent effect.[19]

-

-

Incubation and Measurement:

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).[19]

-

For Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate.[18]

-

For UV Quantification: Use a 96-well filter plate to separate the precipitate from the solution. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration of the dissolved compound by comparing it to a standard curve prepared in a DMSO/ethanol mixture.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

-

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Conclusion: A Framework for Practical Application

While publicly available quantitative data for the solubility of 4'-Chloro-3'-fluoro-biphenyl-4-amine is scarce, a thorough analysis of its molecular structure provides a strong predictive framework. High solubility is anticipated in the polar aprotic solvent DMSO, making it an excellent choice for stock solution preparation. In the polar protic solvent ethanol, moderate to limited solubility is expected, driven by a balance between favorable hydrogen bonding with the amine group and the unfavorable energetics of solvating the large hydrophobic biphenyl core.

This guide provides the robust, detailed, and validated experimental protocols necessary to move from prediction to empirical fact. By employing the gold-standard shake-flask method, researchers can confidently establish the equilibrium solubility, a critical parameter for downstream applications. Understanding and experimentally verifying solubility is not merely a procedural step; it is a cornerstone of generating reliable, reproducible data in chemical and pharmaceutical sciences.

References

-

Scribd. DMSO Solvent Properties Overview. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Wikipedia. Ethanol. [Link]

-

Nanyang Chemical. Ethanol: Definition, Functions, Applications, and Safety. [Link]

-

AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

-

LookChem. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

-

Nedstar. Ethanol's remarkable properties. [Link]

-

Gas Monitors and Gas Detection Equipment BW Technologies. Ethanol (C2H5OH). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

PubChem. 3'-Chloro-4'-fluoro-2-biphenylaMine. [Link]

-

Chemistry LibreTexts. Atomic and Physical Properties of Halogens. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

University of British Columbia. Effects of Intermolecular Forces. [Link]

-

Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. 2.1.2: Intermolecular Forces and Solubilities. [Link]

-

SlidePlayer. Chapter 4: Physical Properties and Intermolecular Forces. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

PubChem. 1-(4-Amino-3'-chloro-biphenyl-3-yl)-ethanol. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. 4-Chlorobiphenyl. [Link]

-

ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]

-

PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

Sources

- 1. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. antbioinc.com [antbioinc.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Ethanol | 64-17-5 [chemicalbook.com]

- 10. Ethanol - Wikipedia [en.wikipedia.org]

- 11. nanyangchemical.com [nanyangchemical.com]

- 12. nedstar.com [nedstar.com]

- 13. Ethanol (C2H5OH) [jjstech.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Synthesis and Application of Biaryl Amine Intermediates in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The biaryl amine scaffold is a cornerstone in the design of contemporary kinase inhibitors, offering a privileged structural motif that enables potent and selective modulation of a wide range of kinase targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of biaryl amine intermediates in the discovery and development of next-generation kinase inhibitors. We will delve into the strategic rationale behind the selection of synthetic routes, provide field-proven experimental protocols, and explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds. This document is intended to serve as a practical resource for researchers at the forefront of medicinal chemistry and drug discovery, bridging the gap between theoretical knowledge and practical laboratory application.

The Central Role of the Biaryl Amine Motif in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with numerous FDA-approved drugs demonstrating significant clinical benefit.[2][3] At the heart of many of these successful therapeutics lies the biaryl amine core.

The prevalence of this scaffold can be attributed to several key features:

-

Structural Rigidity and Pre-organization: The biaryl linkage introduces a degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation for optimal binding to the kinase ATP pocket. This can lead to significant improvements in binding affinity.[4]

-

Vectorial Projection of Substituents: The two aryl rings provide a versatile platform for the strategic placement of substituents that can engage with specific pockets within the kinase active site, such as the hinge region, the DFG motif, and allosteric pockets. This modularity is crucial for optimizing potency and selectivity.[5]

-

Modulation of Physicochemical Properties: The nature and substitution pattern of the aryl rings can be fine-tuned to modulate critical drug-like properties, including solubility, metabolic stability, and oral bioavailability.[6]

The following diagram illustrates the general paradigm of a biaryl amine-based kinase inhibitor binding to the ATP pocket of a target kinase.

Caption: Generalized binding mode of a biaryl amine kinase inhibitor.

Synthetic Strategies for Biaryl Amine Intermediates: A Practical Guide

The efficient and modular synthesis of biaryl amine intermediates is a critical enabling technology in kinase inhibitor discovery programs. The choice of synthetic route is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials. Transition metal-catalyzed cross-coupling reactions are the workhorses of modern biaryl synthesis.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of the biaryl C-C bond.[8] It involves the reaction of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex.

The general catalytic cycle is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Nitro Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biaryl nitro compound, a common precursor to biaryl amines.

Materials:

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, aryl boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Trustworthiness: This self-validating protocol includes monitoring by TLC or LC-MS to ensure reaction completion and purification by column chromatography to isolate the desired product with high purity.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10] This reaction is instrumental in the synthesis of biaryl amines, often employed as the final key step in a synthetic sequence.

Experimental Protocol: Synthesis of a Biaryl Amine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of a biaryl bromide with an aniline derivative.

Materials:

-

Biaryl bromide (e.g., 4-bromo-4'-methoxybiphenyl) (1.0 equiv)

-

Aniline derivative (e.g., 3-aminopyridine) (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous solvent)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

-

Add the biaryl bromide and the aniline derivative.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.[11]

Alternative and Emerging Synthetic Methodologies

While palladium-catalyzed reactions are dominant, other methods offer unique advantages for specific applications.

-

Ullmann Condensation: A classical copper-catalyzed C-N bond-forming reaction, the Ullmann condensation, can be effective for certain electron-deficient aryl halides.[12] Modern advancements have led to milder reaction conditions.

-

Biocatalytic Cross-Coupling: The use of enzymes, such as cytochrome P450s, for oxidative C-C bond formation is an emerging and environmentally friendly approach to biaryl synthesis.[13] This method can offer high levels of atroposelectivity.

-

C-H Activation: Direct arylation via C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of one of the coupling partners.

Characterization and Purification of Biaryl Amine Intermediates

The unambiguous characterization and purification of biaryl amine intermediates are paramount to ensure the quality of downstream compounds and the reliability of biological data.

Table 1: Common Analytical and Purification Techniques

| Technique | Purpose | Key Considerations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | ¹H and ¹³C NMR are essential for confirming the connectivity and substitution pattern. |

| Mass Spectrometry (MS) | Molecular weight determination and confirmation of identity | High-resolution mass spectrometry (HRMS) provides accurate mass for elemental composition confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Both analytical and preparative HPLC are used. Method development is crucial for achieving good separation.[14] |

| Flash Column Chromatography | Purification of gram-to-kilogram scale quantities | A widely used technique in research and process chemistry.[] |

| Crystallization | Purification and obtaining solid-state material | Can provide highly pure material and is often used in the final steps of API synthesis.[14] |

Structure-Activity Relationship (SAR) Insights and Applications

The biaryl amine scaffold has been successfully employed in the development of inhibitors for a wide range of kinases. The following examples highlight the versatility of this privileged structure.

-

p38 MAP Kinase Inhibitors: Biphenyl amides have been identified as a novel series of p38α MAP kinase inhibitors.[4] X-ray crystallography has revealed key interactions with the kinase hinge region.

-

Met Kinase Inhibitors: Biarylamine-based compounds have demonstrated nanomolar potency against Met kinase, with some showing significant in vivo antitumor activity in xenograft models.[16]

-

ALK2 Inhibitors: 3,5-diaryl-2-aminopyridine derivatives have been developed as potent and selective inhibitors of ALK2, a key kinase in the BMP signaling pathway.[17][18]

-

CDK Inhibitors: The introduction of a biarylmethylamino group at the C-6 position of the purine scaffold has led to potent cyclin-dependent kinase (CDK) inhibitors with significantly improved antiproliferative activity.[19]

The diagram below illustrates a typical workflow for the discovery of biaryl amine-based kinase inhibitors.

Caption: Kinase inhibitor discovery workflow featuring biaryl amines.

Future Perspectives and Conclusion

The biaryl amine motif will undoubtedly continue to be a mainstay in the design of kinase inhibitors. Future research will likely focus on the development of more efficient, sustainable, and stereoselective synthetic methods, including advancements in C-H activation and biocatalysis.[13] The exploration of novel biaryl amine scaffolds with unique three-dimensional shapes will be crucial for targeting challenging kinase conformations and overcoming drug resistance.

This guide has provided a technical framework for the synthesis and application of biaryl amine intermediates in kinase inhibitor discovery. By understanding the underlying principles of their synthesis and the nuances of their interaction with kinase targets, researchers can more effectively leverage this privileged scaffold to develop the next generation of targeted therapies.

References

-

Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998-3002. [Link][16]

-

Pelly, S. C., et al. (2008). Kinase array design, back to front: biaryl amides. Bioorganic & Medicinal Chemistry Letters, 18(19), 5246-5250. [Link][6]

-

Reuman, M., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link][20]

-

Trova, M. P., et al. (2009). Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I. Bioorganic & Medicinal Chemistry Letters, 19(23), 6608-6612. [Link][19]

-

Mastracchio, A., et al. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Bioorganic & Medicinal Chemistry Letters, 29(12), 1563-1568. [Link][21]

-

Hao, H., et al. (2022). Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 65(7), 5494-5513. [Link][5]

-

Ren, P., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2447-2459. [Link][8]

-

Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Harding, A. R., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature, 603(7900), 88-94. [Link][13]

-